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Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers,

including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer

a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the

oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts cellular

metabolism and epigenetic regulation, driving tumorigenesis.[2][3] Consequently, mutant IDH1

has emerged as a critical therapeutic target. This technical guide provides an in-depth overview

of the allosteric inhibition of mutant IDH1 by IHMT-IDH1-053, a potent and selective irreversible

inhibitor.

IHMT-IDH1-053, also known as compound 16, demonstrates high potency against the IDH1

R132H mutation.[3][4] It exhibits a unique mechanism of action, binding to an allosteric pocket

at the dimer interface of the mutant IDH1 enzyme.[1][4] This binding is adjacent to the NADPH

binding pocket and involves the formation of a covalent bond with the cysteine residue at

position 269 (Cys269).[3][4] This irreversible interaction locks the enzyme in an inactive

conformation, effectively shutting down the production of 2-HG.[1]

Quantitative Data
The following tables summarize the key quantitative data for the inhibitory activity of IHMT-
IDH1-053 against mutant IDH1.
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Parameter Value Target
Assay

Condition
Reference

IC50 4.7 nM
Recombinant

IDH1 R132H

Biochemical

enzymatic assay
[3][4]

IC50 28 nM
2-HG production

in cells

IDH1 R132H

transfected 293T

cells

[3][4]

Selectivity Profile Result Reference

IDH1 wild-type (wt)
Highly selective for mutant

IDH1 over wt
[3][4]

IDH2 wild-type/mutants
Highly selective for IDH1

mutants over IDH2
[3][4]

Mechanism of Action and Signaling Pathways
Mutant IDH1 enzymes homodimerize and utilize NADPH to reduce α-ketoglutarate to 2-

hydroxyglutarate. The accumulation of 2-HG competitively inhibits α-KG-dependent

dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state

and a block in cellular differentiation.

IHMT-IDH1-053 acts as an allosteric inhibitor. It binds to a pocket at the interface of the IDH1

dimer, distinct from the active site. This binding is stabilized by a covalent bond with Cys269,

leading to irreversible inhibition of the enzyme's neomorphic activity.

Downstream signaling pathways affected by mutant IDH1 include the AKT-mTOR pathway,

which has been shown to be activated by the IDH1 R132H mutation, promoting cell migration.

[5][6] Additionally, mutant IDH1 has been linked to the regulation of the ATM/CHK2 pathway,

sensitizing glioma cells to chemotherapy.[7]
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Mutant IDH1 Signaling and Inhibition by IHMT-IDH1-053

Mutant IDH1 Activity
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Allosteric Inhibition
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(reduced)

α-KetoglutarateNeomorphic activity
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NADP+

Mutant IDH1-
IHMT-IDH1-053

(Covalent Complex)

Epigenetic Dysregulation
(Histone & DNA Hypermethylation)

NADPH

Block in Cellular
Differentiation Tumorigenesis
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Workflow for Mutant IDH1 Enzymatic Assay

Start

Prepare serial dilutions
of IHMT-IDH1-053

Add compound/DMSO
to 384-well plate

Dilute recombinant
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Add enzyme solution
and pre-incubate

Prepare α-KG and
NADPH solution

Add substrate solution
to initiate reaction

Incubate at room
temperature for 60 min

Add diaphorase/resazurin
detection reagent

Incubate for 10 min

Read fluorescence on
a plate reader

Calculate % inhibition
and IC50 value

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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